Ioversol

Overview

Description

Ioversol is an organoiodine compound widely used as a contrast medium in medical imaging procedures. It is known for its high iodine content and several hydrophilic groups, making it highly effective in enhancing the contrast of images in diagnostic tests such as angiography, urography, and computed tomography scans .

Mechanism of Action

Target of Action

Ioversol is a non-ionic compound with a tri-iodinated benzene ring used as a contrast dye in diagnostic procedures . The primary targets of this compound are the vessels and anatomical structures in the path of the flow of the contrast medium . The iodine atoms in this compound absorb X-rays more efficiently than surrounding tissues, creating a clear contrast between different structures and fluids within the body .

Mode of Action

Biochemical Pathways

It has been observed that this compound can induce proinflammatory activation and oxidative stress in the brain via microglia activation . This suggests that this compound might indirectly influence inflammatory and oxidative stress pathways.

Pharmacokinetics

This compound is a highly soluble non-ionic iodinated contrast agent . After administration, it is cleared from the body primarily through renal excretion . In patients with a disrupted blood-brain barrier, this compound accumulates in the interstitial space of the disrupted region .

Result of Action

The primary result of this compound’s action is the enhancement of radiographic images. It allows for the visualization of internal structures until significant hemodilution occurs . This compound administration can decrease cell viability of primarily cultured microglia and induce significant proinflammatory activation . Furthermore, this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the brain .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the physicochemical properties (viscosity, osmolality) of modern iodinated contrast agents like this compound can vary based on their chemical structures (such as monomeric or dimeric), iodine contents, and their ionic or non-ionic characteristics . These properties can affect the pharmacokinetics, tolerability, and side effects of the agent .

Biochemical Analysis

Biochemical Properties

The physicochemical properties of Ioversol, such as viscosity and osmolality, can vary based on its chemical structures (such as monomeric or dimeric), iodine contents, and its ionic or non-ionic characteristics . This compound’s properties determine its pharmacokinetics, tolerability, and side effects .

Cellular Effects

This compound has been observed to induce microglia proinflammatory activation and oxidative stress in rats . It decreases cell viability of primarily cultured microglia and induces significant proinflammatory activation . Furthermore, this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .

Molecular Mechanism

The molecular mechanism of this compound involves direct and indirect induction of neuroinflammation and oxidative stress in the brain via microglia activation . This might contribute to the pathogenesis of contrast-induced encephalopathy (CIE) .

Temporal Effects in Laboratory Settings

MicroCT scanning indicated that the injected this compound was cleared from the rat’s brain within 25 minutes . Proinflammatory activated and significantly increased microglia were found in the rat occipital cortex at 1 day, and the number of blood vessel-associated microglia was still significantly higher at 3-day post-injection .

Dosage Effects in Animal Models

It is known that this compound administration can lead to significant proinflammatory activation and decreased cell viability of primarily cultured microglia .

Metabolic Pathways

It is known that most iodinated contrast agents, including this compound, are not possible to enter into an intact blood-brain barrier .

Transport and Distribution

It is known that this compound is cleared from the rat’s brain within 25 minutes after injection .

Subcellular Localization

It is known that this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ioversol involves the alkylation of 5-chloroacetamino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-phthalamine with chloroethanol in the presence of an inorganic alkali. This reaction produces a reaction liquor, which can be further processed without separation by adding anhydrous sodium acetate . Another method involves the reaction of 5-amido-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with alpha-acetoxyacetyl chloride, followed by hydrolysis and subsequent alkylation with chloroethanol .

Industrial Production Methods

Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves maintaining specific reaction conditions to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet medical standards .

Chemical Reactions Analysis

Types of Reactions

Ioversol primarily undergoes substitution reactions due to the presence of iodine atoms and hydrophilic groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents such as chloroethanol and inorganic alkalis.

Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Involve reducing agents such as sodium borohydride.

Major Products

The major products formed from these reactions include various iodinated derivatives and hydrophilic compounds, which retain the contrast-enhancing properties of this compound .

Scientific Research Applications

Ioversol is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medical research, it is used to study the effects of contrast media on various physiological processes and to develop new imaging techniques . In chemistry, this compound serves as a model compound for studying the behavior of organoiodine compounds. In biology, it is used to investigate cellular responses to contrast agents, including proinflammatory activation and oxidative stress . Industrial applications include its use in the development of new diagnostic tools and imaging technologies .

Comparison with Similar Compounds

Similar Compounds

- Iohexol

- Iodixanol

- Iopamidol

Comparison

Ioversol, Iohexol, Iodixanol, and Iopamidol are all non-ionic iodinated contrast agents used in medical imaging. this compound is unique due to its specific molecular structure, which provides a balance between high iodine content and hydrophilicity, resulting in fewer adverse effects and better patient tolerance . Additionally, this compound’s physicochemical properties, such as viscosity and osmolality, make it suitable for a wide range of imaging applications .

Biological Activity

Ioversol is a nonionic, low-osmolar X-ray contrast agent primarily used in radiographic imaging to enhance the visualization of vascular structures and organs. Its biological activity encompasses various aspects, including its pharmacokinetics, cytotoxicity, mutagenicity, and overall safety profile in both human and animal studies. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of this compound.

Pharmacokinetics

This compound is characterized by a rapid distribution phase followed by a slower elimination phase. The pharmacokinetics of this compound conform to an open two-compartment model. Following intravascular administration, the biological half-life is approximately 1.5 hours, with more than 95% of the administered dose excreted via the kidneys within 24 hours. The peak urine concentration occurs within the first two hours post-injection, indicating efficient renal clearance .

| Parameter | Value |

|---|---|

| Biological Half-Life | ~1.5 hours |

| Urinary Excretion | >95% within 24 hours |

| Peak Urine Concentration | 2 hours post-injection |

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various in vitro models. In studies involving renal tubular cells (LLC-PK1), this compound demonstrated lower cytotoxicity compared to ionic contrast agents such as ioxithalamate. Specifically, cell viability was significantly higher with this compound at concentrations of 49.25 mM and 98.5 mM compared to the ionic counterpart .

Another study examined the effects on cultured bovine aorta endothelial cells (ECs) and smooth muscle cells (SMCs). This compound showed more pronounced effects on SMCs than on ECs, indicating a differential impact on vascular cell types .

Mutagenicity and Toxicology

Extensive toxicological assessments have indicated that this compound does not exhibit mutagenic properties. In various assays, including the microbial reverse mutation assay and mammalian chromosomal aberration assay, this compound was not found to induce mutagenicity . Furthermore, reproductive and developmental toxicity studies in rodents revealed no teratogenic effects or significant reproductive impairments at doses up to 3.2 g I/kg/day .

The medium lethal dose (LD50) for acute intravenous toxicity in mice and rats was determined to be approximately 17 g I/kg and 15 g I/kg, respectively . Subacute toxicity studies indicated only mild renal tubular changes at high doses after prolonged exposure.

Safety Profile

This compound's safety profile has been established through clinical trials and post-marketing surveillance. Adverse reactions are generally mild, with a low incidence of severe reactions reported . Importantly, animal studies indicate that this compound does not cross the blood-brain barrier or cause significant endothelial damage .

Case Studies

- Renal Function Impact : In a study using an isolated perfused rat kidney model, this compound (20 mg I/ml) was shown to affect renal hemodynamics through endothelin-mediated pathways, suggesting a need for caution in patients with pre-existing renal conditions .

- Biodistribution Studies : Research involving dogs demonstrated biexponential blood clearance patterns for this compound, with significant recovery in urine within two hours post-injection, reinforcing its renal excretion pathway .

Properties

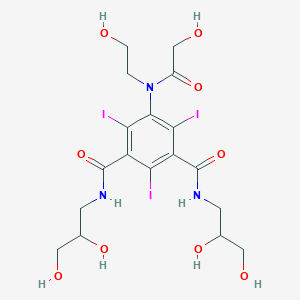

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDBBAQNWSUWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045521 | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water soluble | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ioversol is a highly soluble non-ionic ionidated contrast agent. Intravascular injection of ioversol opacifies those vessels in the path of the flow of the contrast medium, allowing the radiographic visualization of the internal structures until significant hemodilution occurs. In imaging procedures, ioversol diffuses from the vascular to the extravascular space. In brains with an intact blood-brain barrier, this agent does not diffuse to the extravascular space. However, in patients with a disrupted blood-brain barrier, ioversol accumulates in the interstitial space of the disrupted region. As the product Optiray, ioversol enhances computed tomographic imaging through augmentation of radiographic efficiency with the degree of density enhancement directly related to the iodine content in an administered dose. | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87771-40-2, 8771-40-2 | |

| Record name | Ioversol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioversol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioversol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOVERSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180-182°C | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.